3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid
Overview
Description
3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, characterized by the presence of a chloro and a methoxycarbonyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic fragments. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in studies related to enzyme inhibition and drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methoxycarbonyl)phenylboronic acid
- 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
- 3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid
Uniqueness
3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Properties
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-5-6-13(16)12(8-11)9-3-2-4-10(7-9)14(17)18/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKZSKGPWTCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683396 | |
Record name | 2'-Chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-58-5 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6-chloro-, 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261941-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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